molecular formula C13H11BrN2O2S B11545535 N'-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide

N'-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide

Cat. No.: B11545535
M. Wt: 339.21 g/mol
InChI Key: QICUSYMYGJLBHJ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets include enzymes and receptors, and it can modulate pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form specific metal complexes and exhibit unique biological activities compared to other Schiff base hydrazones .

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C13H11BrN2O2S/c14-12-7-6-11(19-12)8-15-16-13(17)9-18-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)/b15-8+

InChI Key

QICUSYMYGJLBHJ-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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